4-Aminobenzene-1,3-diol hydrochloride

Description

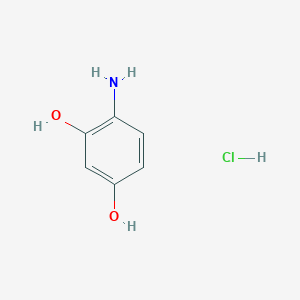

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobenzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJMPRKYLLJAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539849 | |

| Record name | 4-Aminobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34781-86-7 | |

| Record name | 34781-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzene-1,3-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Aminobenzene-1,3-diol hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzene-1,3-diol hydrochloride, also known by its synonyms 4-Aminoresorcinol hydrochloride and 2,4-Dihydroxyaniline hydrochloride, is an organic compound with significant applications as a chemical intermediate, particularly in the synthesis of dyes.[1][2] Its structure, featuring both amine and hydroxyl functional groups on a benzene ring, makes it a versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2]

This document provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 34781-86-7). It includes tabulated quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate its chemical context and analytical workflows.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | 4-aminobenzene-1,3-diol;hydrochloride | [3] |

| Synonyms | 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride | [3][4] |

| CAS Number | 34781-86-7 | [3][4] |

| Molecular Formula | C₆H₈ClNO₂ | [3][5] |

| Molecular Weight | 161.58 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | 220 °C (decomposes) | [1][4][5][6][7] |

| Boiling Point | 345.2 °C at 760 mmHg (Calculated, for free base) | [1][5] |

| Density | 1.412 g/cm³ (Calculated) | [5] |

| Solubility | High solubility in water | [1][2] |

| pKa | Data not readily available in literature |

Spectral Information

While specific spectral data such as NMR peak lists or detailed IR absorption frequencies are typically proprietary and found in subscription databases, standard spectral analyses have been performed on this compound.

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available through commercial databases such as SpectraBase, with original samples sourced from Aldrich Chemical Company.[3]

-

Other Techniques: Chemical database entries suggest the existence of NMR, HPLC, and LC-MS data, though the raw data is not publicly accessible.

Diagrams and Workflows

Logical Relationship: Salt Formation

The title compound is the hydrochloride salt of the free base, 4-Aminoresorcinol. This salt is formed through a standard acid-base reaction where the basic amino group is protonated by hydrochloric acid. This conversion is critical as it significantly increases the compound's water solubility.

Experimental Workflow: Physicochemical Characterization

The determination of the physical properties presented in this guide follows a standard analytical workflow. This process ensures a systematic and accurate characterization of a new or uncharacterized chemical sample.

Application Workflow: Use as a Dye Intermediate

This compound is a known precursor in the dye industry. A typical application involves its use in a coupling reaction, often following diazotization, to form azo dyes, which are a large class of colored organic compounds.

Experimental Protocols

The following sections detail standardized laboratory protocols for determining key physical properties cited in this guide.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of a melting point range for a solid organic compound using a standard melting point apparatus (e.g., Mel-Temp).

Objective: To determine the temperature range over which the solid sample transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[5]

Materials:

-

This compound, finely powdered and dry

-

Glass capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.[1]

-

Packing the Sample: Invert the tube and tap its sealed end firmly on a hard surface to pack the solid into the bottom. Alternatively, drop the tube down a longer piece of glass tubing to achieve dense packing. The final packed sample height should be 2-3 mm.[1]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[1]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point.[1]

-

Measurement: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[5]

-

Record the Range: Observe the sample through the magnifying eyepiece. Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For this compound, a literature value is approximately 220 °C, at which point it also decomposes.[4][6][7]

-

Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Protocol: Qualitative Solubility Assessment

This protocol provides a method to determine the solubility of a compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.

Objective: To classify the compound's solubility in water, dilute acid, and dilute base.

Materials:

-

This compound

-

Small test tubes (e.g., 13x100 mm)

-

Graduated pipettes or cylinders

-

Solvents: Deionized water, 5% w/v Hydrochloric Acid (HCl), 5% w/v Sodium Hydroxide (NaOH)

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of the compound and place it into a clean, dry test tube. This will be repeated for each solvent.[6]

-

Solvent Addition: Add 0.75 mL of the first solvent (e.g., deionized water) to the test tube.[6]

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[6]

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some, but not all, of the solid dissolves. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Recording: Record the observation for the solvent.

-

Repeat: Repeat steps 1-5 for each of the other solvents (5% HCl, 5% NaOH).

-

Interpretation for this compound:

-

Water: As a hydrochloride salt of a polar molecule, it is expected to be highly soluble in water.[1][2]

-

5% HCl: The compound is already a hydrochloride salt; it should remain soluble in dilute acid as the amine is already protonated.

-

5% NaOH: The strong base will deprotonate the phenolic hydroxyl groups and the protonated amine, forming the sodium salt of the free base, which is also expected to be water-soluble.

-

This document is intended for research and development purposes only. All laboratory procedures should be conducted with appropriate personal protective equipment and in accordance with established safety guidelines.

References

- 1. chembk.com [chembk.com]

- 2. CAS 34781-86-7: 4-aminoresorcinol hydrochloride [cymitquimica.com]

- 3. This compound | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-氨基间苯二酚 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cacheby.com [cacheby.com]

- 7. 4-AMINORESORCINOL HYDROCHLORIDE | 34781-86-7 [chemicalbook.com]

A Technical Guide to 4-Aminobenzene-1,3-diol Hydrochloride

Abstract: This document provides a comprehensive technical overview of 4-Aminobenzene-1,3-diol hydrochloride (CAS No: 34781-86-7), a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and materials science. This guide covers the compound's chemical structure, physicochemical properties, a generalized synthesis pathway, safety and handling protocols, and its primary applications. All quantitative data is presented in tabular format for clarity and ease of comparison.

Chemical Identity and Structure

This compound, also known by synonyms such as 4-Aminoresorcinol hydrochloride and 2,4-Dihydroxyaniline hydrochloride, is the hydrochloride salt of 4-Aminobenzene-1,3-diol.[1] Its chemical identity is defined by several key identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-aminobenzene-1,3-diol;hydrochloride[1] |

| Synonyms | 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride[1] |

| CAS Number | 34781-86-7[1][2] |

| Molecular Formula | C₆H₈ClNO₂[1] |

| Molecular Weight | 161.58 g/mol [1] / 161.59 g/mol [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1O)O)N.Cl[1] |

| InChI | InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H[1] |

| InChIKey | LLJMPRKYLLJAEB-UHFFFAOYSA-N[1] |

The chemical structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and an amino (-NH₂) group at position 4. As a hydrochloride salt, the amino group is protonated.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings. It typically presents as a white to light brown powder.[4]

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | White to light brown powder[4] |

| Melting Point | >180°C (decomposes) (data for related 4-aminobenzene-1,2-diol)[5] |

| Boiling Point | 345.2°C at 760 mmHg (for free base, 4-Aminobenzene-1,3-diol)[4] |

| Polar Surface Area | 66.5 Ų[1] |

| Spectral Data | 1H NMR, 13C NMR, IR, and UV-VIS spectra are available in spectral databases.[1] |

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

The following diagram illustrates a plausible workflow for the laboratory-scale synthesis of this compound.

Detailed Methodologies (Generalized)

-

Nitration of Resorcinol: Resorcinol is dissolved in a suitable solvent and cooled in an ice bath. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature to control the exothermic reaction and prevent over-nitration. The reaction mixture is then stirred until completion, followed by quenching with ice water to precipitate the 4-nitrobenzene-1,3-diol product.

-

Reduction of 4-Nitrobenzene-1,3-diol: The isolated nitro-compound is subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. Alternatively, metal-acid reduction, such as using tin (Sn) or iron (Fe) in the presence of hydrochloric acid, can be employed. This step converts the nitro group (-NO₂) into a primary amine group (-NH₂).

-

Hydrochloride Salt Formation: The resulting 4-Aminobenzene-1,3-diol (free base) is dissolved in an appropriate solvent, such as isopropanol or diethyl ether. A stoichiometric amount of concentrated or gaseous hydrochloric acid is then added. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with a cold solvent, and dried under a vacuum.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Description |

|---|---|---|

| Hazard | H302 | Harmful if swallowed[1] |

| H312 | Harmful in contact with skin[1] | |

| H315 | Causes skin irritation[1][3] | |

| H319 | Causes serious eye irritation[1][3] | |

| H332 | Harmful if inhaled[1] | |

| H335 | May cause respiratory irritation[1][3] | |

| Precautionary | P261 | Avoid breathing dust. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

-

Avoid generating dust during handling.

-

Store in a tightly closed container in a dry, cool place.

Applications and Research Interest

This compound serves as a versatile building block in organic synthesis.

-

Dye and Pigment Industry: Like many aromatic amines and phenols, it is a precursor in the synthesis of various dyes and hair coloring products.[4]

-

Pharmaceutical Synthesis: The compound is used as an intermediate in the development of pharmaceutical agents.[4][7] The aminophenol scaffold is of interest to medicinal chemists. For instance, the related isomer 4-aminobenzene-1,2-diol has been investigated as a cyclooxygenase-2 (COX-2) inhibitor, highlighting the potential for this class of compounds in developing anti-inflammatory drugs.[6][8]

-

Research and Development: In a laboratory context, it is used for studying chemical reactions involving aromatic amines and phenols and for synthesizing novel compounds with potential bioactivity.[7]

References

- 1. This compound | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 34781-86-7 | AChemBlock [achemblock.com]

- 3. fishersci.ch [fishersci.ch]

- 4. lookchem.com [lookchem.com]

- 5. 4-aminobenzene-1,2-diol | 4956-56-3 [chemicalbook.com]

- 6. 4-Aminobenzene-1,2-diol hydrochloride | 4956-56-3 | EAA95656 [biosynth.com]

- 7. 5-Aminobenzene-1,3-diol hydrochloride [myskinrecipes.com]

- 8. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

An In-depth Technical Guide to 4-Aminobenzene-1,3-diol hydrochloride (CAS: 34781-86-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzene-1,3-diol hydrochloride, also known as 4-aminoresorcinol hydrochloride, is an aromatic organic compound with the chemical formula C₆H₈ClNO₂. It belongs to the class of aminophenols, containing both amine and hydroxyl functional groups. This dual functionality makes it a versatile chemical intermediate in various synthetic processes. While its primary application has been in the synthesis of dyes and as a monomer for high-performance polymers, emerging research has highlighted its potential in the realm of drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and known biological activities of this compound, with a focus on its relevance to the scientific research and drug development community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 34781-86-7 | |

| Molecular Formula | C₆H₈ClNO₂ | |

| Molecular Weight | 161.59 g/mol | [1][2] |

| IUPAC Name | 4-aminobenzene-1,3-diol;hydrochloride | [3] |

| Synonyms | 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 220 °C (decomposes) | [4] |

| Solubility | Soluble in water | |

| Purity | Typically available in 95% or 96% purity | [4] |

Synthesis and Experimental Protocols

The synthesis of 4-amino-1,3-benzenediol typically involves the reduction of a nitrated precursor. A general and effective method is the catalytic hydrogenation of 4-nitro-1,3-benzenediol. The hydrochloride salt is then formed by treatment with hydrochloric acid, which also serves to prevent oxidative decomposition of the aminophenol.

Experimental Protocol: Synthesis of 4-Amino-1,3-benzenediol via Catalytic Hydrogenation of 4-Nitro-1,3-benzenediol

This protocol is adapted from a patented process for the preparation of amino-1,3-benzenediols.

Materials:

-

4-Nitro-1,3-benzenediol

-

n-Propanol

-

Palladium on carbon catalyst (e.g., 5% Pd/C)

-

Hydrogen gas

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Activated carbon

Procedure:

-

Reduction of the Nitro Group:

-

In a suitable reaction vessel (e.g., a 5-liter, 3-necked flask), dissolve 180 g of wet 4-nitro-1,3-benzenediol powder in 3 liters of n-propanol.

-

Add a catalytic amount of palladium on carbon (e.g., 5 g of a 58% dispersion in water).

-

Bubble hydrogen gas through the reaction mixture. An exothermic reaction will occur, and the color of the mixture will change from green to red and finally to black.

-

The cessation of hydrogen uptake and the end of the exotherm indicate the completion of the reaction.

-

Cool the reaction mixture to 25°C.

-

-

Formation and Isolation of the Hydrochloride Salt:

-

Prepare a solution of 10 g of stannous chloride dihydrate in 750 g of concentrated hydrochloric acid.

-

Add this acidic stannous chloride solution to the reaction mixture from step 1.

-

-

Recrystallization and Purification:

-

Isolate the crude product (a gray cake) by filtration.

-

For recrystallization, dissolve 125 g of the crude product in 190 g of concentrated HCl containing 5 g of stannous chloride dihydrate and 2 g of activated carbon.

-

Heat the mixture to 100°C for 15 minutes.

-

Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Cool the filtrate to 0°C to induce the precipitation of the purified product.

-

Collect the resulting white precipitate of 4-amino-1,3-benzenediol hydrochloride by filtration and dry in a vacuum oven.

-

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons of the amine and hydroxyl groups. The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the six carbon atoms of the benzene ring. |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), as well as C-O and C-N stretching vibrations and aromatic C-H and C=C bands. |

Applications in Research and Drug Development

While primarily known as a chemical intermediate, this compound has shown potential in specific areas of drug discovery and biological research.

Antiviral Activity

4-Aminoresorcinol hydrochloride is a key reactant in the preparation of diethers that have demonstrated antiviral activity against human rhinoviruses of both group A and B.[1][2] This suggests its potential as a scaffold for the development of novel antiviral agents.

Enzyme Inhibition

The compound has been identified as an inhibitor of the meta-cleavage dioxygenase enzyme.[4][5] This enzyme is involved in the bacterial degradation of aromatic compounds. Inhibition of such enzymes can be a target for the development of antimicrobial agents or for modulating bacterial metabolism in various contexts.

References

An In-depth Technical Guide to the Synthesis of 4-Aminoresorcinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Aminoresorcinol hydrochloride (also known as 4-Amino-1,3-benzenediol hydrochloride or 2,4-dihydroxyaniline hydrochloride). The synthesis is a two-step process commencing with the selective nitration of resorcinol to form 4-nitroresorcinol, followed by the reduction of the nitro group to an amine and subsequent conversion to its hydrochloride salt. This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The synthesis of 4-Aminoresorcinol hydrochloride from resorcinol is a well-established route in organic chemistry. The key challenge lies in the selective introduction of a single nitro group at the 4-position of the resorcinol ring, as the hydroxyl groups are strongly activating and can lead to the formation of dinitro and other isomeric byproducts. Modern synthetic methods, such as microwave-assisted nitration, offer improved regioselectivity. The subsequent reduction of the nitro intermediate to the corresponding amine is a standard transformation that can be achieved through various methods, including catalytic hydrogenation or chemical reduction.

Experimental Protocols

Step 1: Selective Mononitration of Resorcinol to 4-Nitroresorcinol

A regioselective synthesis of 4-nitroresorcinol can be achieved using a microwave-assisted method with a metal nitrate and an oxalic acid catalyst. This method avoids the use of harsh nitrating mixtures like nitric and sulfuric acids, which can lead to over-nitration and the formation of unwanted isomers.

Experimental Protocol:

-

In a suitable vessel, thoroughly grind a mixture of resorcinol, a metal nitrate (e.g., NaNO₃, KNO₃, or Bi(NO₃)₃), and oxalic acid as a catalyst.

-

Irradiate the mixture using a microwave reactor for a specified duration (typically 1-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product using column chromatography on silica gel to isolate 4-nitroresorcinol as a single isomer.

-

Recrystallize the purified product from a suitable solvent, such as carbon tetrachloride, to obtain pure 4-nitroresorcinol.

Table 1: Quantitative Data for the Nitration of Resorcinol

| Nitrating Agent | Catalyst | Reaction Time (Microwave) | Yield of 4-Nitroresorcinol (%) | Reference |

| Various Metal Nitrates | Oxalic Acid | 1-30 min | Varies with metal nitrate | [1] |

| Nitric Acid/Sulfuric Acid | - | Not specified | Mixture of isomers | [1] |

Note: The yields of 4-nitroresorcinol can vary significantly depending on the specific metal nitrate used in the microwave-assisted method.

Step 2: Reduction of 4-Nitroresorcinol and Formation of Hydrochloride Salt

The reduction of the nitro group in 4-nitroresorcinol to an amino group can be effectively carried out by catalytic hydrogenation. Subsequent treatment with hydrochloric acid yields the desired 4-Aminoresorcinol hydrochloride.

Experimental Protocol for Catalytic Hydrogenation:

-

Dissolve 4-nitroresorcinol in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst, typically 5% or 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-aminoresorcinol.

-

Dissolve the crude amine in a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) until the solution is acidic.

-

Cool the solution to induce crystallization of 4-Aminoresorcinol hydrochloride.

-

Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

Alternative Reduction Method using Tin(II) Chloride:

For substrates sensitive to catalytic hydrogenation, reduction with tin(II) chloride in the presence of hydrochloric acid is a common alternative.[2]

Table 2: Quantitative Data for the Reduction of Nitroarenes

| Reduction Method | Reagents | Typical Yield (%) | Notes | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | High | Generally clean and high-yielding. | [3][4] |

| Chemical Reduction | SnCl₂·2H₂O, HCl | Good to High | Useful for substrates with functional groups sensitive to hydrogenation. | [2] |

Note: The yields for the reduction of 4-nitroresorcinol specifically may vary and require optimization.

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of 4-Aminoresorcinol Hydrochloride

| Property | Value | Reference |

| CAS Number | 34781-86-7 | [2][5][6][7][8][9][10] |

| Molecular Formula | C₆H₈ClNO₂ | [2][5][6][7][8][9][10] |

| Molecular Weight | 161.59 g/mol | [2][6][10] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 220 °C (decomposes) | [2][7] |

| Solubility | Soluble in water | [2] |

Table 4: Spectroscopic Data of 4-Aminoresorcinol Hydrochloride

| Technique | Key Data |

| ¹H NMR | Spectral data available in chemical databases. |

| ¹³C NMR | Spectral data available in chemical databases. |

| FTIR | Characteristic peaks for O-H, N-H, and aromatic C-H and C=C stretching. |

| UV-Vis | Absorption maxima characteristic of the aminophenol chromophore. |

Safety Considerations

-

Resorcinol: Harmful if swallowed and irritating to the skin and eyes.

-

Nitrating agents: Strong oxidizers and corrosive. Handle with extreme care in a well-ventilated fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure proper grounding of equipment and use in a well-ventilated area.

-

4-Aminoresorcinol hydrochloride: The toxicological properties have not been fully investigated. Handle with care, avoiding inhalation, ingestion, and skin contact.[2]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All experimental work should be conducted in a well-ventilated laboratory fume hood.

References

- 1. chemrj.org [chemrj.org]

- 2. chembk.com [chembk.com]

- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminoresorcinol Hydrochloride | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 4-AMINORESORCINOL HYDROCHLORIDE | 34781-86-7 [chemicalbook.com]

- 9. 4-Aminoresorcinol Hydrochloride | LGC Standards [lgcstandards.com]

- 10. 4-Aminobenzene-1,3-diol hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Dihydroxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxyaniline hydrochloride, also known as 4-aminoresorcinol hydrochloride, has been identified as an inhibitor of the enzyme 4-amino-3-hydroxybenzoate 2,3-dioxygenase, a meta-cleavage dioxygenase isolated from Bordetella sp. strain 10d. This technical guide elucidates the mechanism of action of 2,4-dihydroxyaniline hydrochloride, providing a detailed overview of its enzymatic target, the metabolic pathway it influences, and a representative experimental protocol for assessing its inhibitory activity. The information presented herein is intended to support further research and development efforts related to this compound and its potential applications.

Introduction

Bordetella sp. strain 10d, a bacterium isolated from farm soil, possesses a unique metabolic pathway for the degradation of 4-amino-3-hydroxybenzoic acid. A key enzyme in this pathway is 4-amino-3-hydroxybenzoate 2,3-dioxygenase, which catalyzes the meta-cleavage of the aromatic ring of its substrate. The inhibitory action of 2,4-dihydroxyaniline hydrochloride on this enzyme suggests its potential as a tool for studying this metabolic pathway and as a lead compound for the development of more potent and specific inhibitors.

Mechanism of Action: Inhibition of 4-amino-3-hydroxybenzoate 2,3-dioxygenase

The primary mechanism of action of 2,4-dihydroxyaniline hydrochloride is the inhibition of 4-amino-3-hydroxybenzoate 2,3-dioxygenase. This enzyme is responsible for the ring fission of 4-amino-3-hydroxybenzoic acid between the C2 and C3 positions, a critical step in its metabolism by Bordetella sp. strain 10d.[1] While the inhibitory effect has been confirmed, specific quantitative data on the potency and the precise nature of the inhibition (e.g., competitive, non-competitive) are not available in the reviewed literature.

The Target Enzyme: 4-amino-3-hydroxybenzoate 2,3-dioxygenase

4-amino-3-hydroxybenzoate 2,3-dioxygenase from Bordetella sp. strain 10d is a novel meta-cleavage dioxygenase. It catalyzes the conversion of 4-amino-3-hydroxybenzoic acid to 2-amino-5-carboxymuconic 6-semialdehyde, consuming one mole of oxygen per mole of substrate.[1]

Data Presentation

Quantitative data regarding the inhibitory effect of 2,4-dihydroxyaniline hydrochloride on 4-amino-3-hydroxybenzoate 2,3-dioxygenase is not available in the reviewed literature. The following table summarizes the known kinetic parameters for the substrate of the enzyme.

| Compound | Enzyme | Parameter | Value | Reference |

| 4-amino-3-hydroxybenzoic acid | 4-amino-3-hydroxybenzoate 2,3-dioxygenase | Km | 35 µM | [1] |

| 4-amino-3-hydroxybenzoic acid | 4-amino-3-hydroxybenzoate 2,3-dioxygenase | Vmax | 12 µmol·min-1·(mg protein)-1 | [1] |

Signaling and Metabolic Pathways

2,4-Dihydroxyaniline hydrochloride acts by inhibiting a key step in the metabolic degradation pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d. The pathway proceeds via a meta-cleavage mechanism.

Caption: Inhibition of 4-amino-3-hydroxybenzoate 2,3-dioxygenase.

The metabolic pathway for 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d involves the initial ring cleavage by 4-amino-3-hydroxybenzoate 2,3-dioxygenase, followed by a series of enzymatic conversions to ultimately yield pyruvate.[2]

Caption: Metabolic pathway in Bordetella sp. 10d.

Experimental Protocols

The following is a representative protocol for an in vitro enzyme inhibition assay for 4-amino-3-hydroxybenzoate 2,3-dioxygenase, based on common methodologies for dioxygenase enzymes.

Objective

To determine the inhibitory effect of 2,4-dihydroxyaniline hydrochloride on the activity of purified 4-amino-3-hydroxybenzoate 2,3-dioxygenase.

Materials

-

Purified 4-amino-3-hydroxybenzoate 2,3-dioxygenase from Bordetella sp. strain 10d

-

4-amino-3-hydroxybenzoic acid (substrate)

-

2,4-Dihydroxyaniline hydrochloride (inhibitor)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer capable of measuring absorbance in the UV-Vis range

-

Quartz cuvettes

-

Micropipettes and tips

Methods

-

Preparation of Reagents:

-

Prepare a stock solution of 4-amino-3-hydroxybenzoic acid in the assay buffer.

-

Prepare a stock solution of 2,4-dihydroxyaniline hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Dilute the purified enzyme in the assay buffer to a suitable working concentration.

-

-

Enzyme Assay:

-

The assay is performed by monitoring the increase in absorbance resulting from the formation of the meta-cleavage product, 2-amino-5-carboxymuconic 6-semialdehyde. The wavelength of maximum absorbance for the product should be determined experimentally (typically in the range of 370-400 nm for similar compounds).

-

Set up a reaction mixture in a cuvette containing the assay buffer.

-

Add a specific concentration of the substrate, 4-amino-3-hydroxybenzoic acid.

-

To test for inhibition, add different concentrations of 2,4-dihydroxyaniline hydrochloride to the reaction mixture. For the control, add the same volume of buffer.

-

Initiate the reaction by adding the enzyme.

-

Immediately measure the change in absorbance over time at the predetermined wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for the control and for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Caption: General workflow for the enzyme inhibition assay.

Conclusion

2,4-Dihydroxyaniline hydrochloride serves as a known inhibitor of 4-amino-3-hydroxybenzoate 2,3-dioxygenase from Bordetella sp. strain 10d. While its inhibitory activity is established, further research is required to quantify its potency and elucidate the precise kinetic mechanism of inhibition. The information and protocols provided in this guide offer a foundation for future investigations into the properties and potential applications of this compound.

References

Spectroscopic and Synthetic Profile of 4-Aminobenzene-1,3-diol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a potential synthetic route for 4-Aminobenzene-1,3-diol hydrochloride (also known as 4-Aminoresorcinol hydrochloride), a compound of interest in pharmaceutical and chemical research. This document details available spectroscopic data, outlines experimental protocols for obtaining such data, and presents a logical workflow for its synthesis.

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the unequivocal identification and characterization of a chemical compound. The following tables summarize the available spectroscopic data for the free base, 4-Aminobenzene-1,3-diol. It is important to note that the protonation of the amino group in the hydrochloride salt will influence the spectral characteristics, particularly in NMR and IR spectroscopy. Expected changes for the hydrochloride salt are discussed in the respective sections.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.38 | s | 2H | -OH |

| 6.45 | d | 1H | Ar-H |

| 5.95 | d | 1H | Ar-H |

| 5.85 | dd | 1H | Ar-H |

| 4.45 | s | 2H | -NH₂ |

Note on the Hydrochloride Salt: The protonation of the amino group to form an ammonium salt (-NH₃⁺) in the hydrochloride form is expected to cause a downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the substituent. The amine protons would appear as a broader singlet at a significantly downfield chemical shift and may exchange with residual water in the solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Carbon Type |

| 150.3 | C-OH |

| 148.8 | C-OH |

| 136.2 | C-NH₂ |

| 105.5 | Ar-CH |

| 104.9 | Ar-CH |

| 100.2 | Ar-CH |

Note on the Hydrochloride Salt: The chemical shifts of the aromatic carbons in the hydrochloride salt are likely to be influenced by the protonation of the amino group, with the carbon atom bonded to the nitrogen experiencing a noticeable downfield shift.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | s, br | O-H stretch (phenolic) |

| 3300 | s, br | N-H stretch (amine) |

| 1620 | m | N-H bend (amine) |

| 1520 | s | C=C stretch (aromatic) |

| 1470 | s | C=C stretch (aromatic) |

| 1200 | s | C-O stretch (phenolic) |

| 1150 | m | C-N stretch (aromatic amine) |

| 820 | m | C-H bend (aromatic) |

Note on the Hydrochloride Salt: For the hydrochloride salt, the N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the 2800-3200 cm⁻¹ region, overlapping with the O-H stretch. The N-H bending vibrations would also be shifted.

Mass Spectrometry Data

At the time of this report, readily available, high-resolution mass spectrometry data for this compound was not found in the searched databases. However, for the free base, the nominal mass is 125 g/mol . Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 125, with fragmentation patterns corresponding to the loss of small molecules such as CO, HCN, and H₂O.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are tailored for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (Direct Infusion):

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be of high purity to minimize background ions.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive or negative ion mode can be used, depending on the desired information. Positive mode is suitable for observing the protonated molecule [M+H]⁺.

-

Infusion Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Synthesis Workflow

A common route for the synthesis of aminophenols involves the reduction of the corresponding nitrophenol. The following workflow outlines a potential synthesis of this compound from 4-nitroresorcinol.

Caption: Synthesis of this compound.

This diagram illustrates a two-step synthesis process. The first step involves the reduction of the nitro group of 4-nitroresorcinol to an amino group, yielding 4-aminobenzene-1,3-diol. The second step is an acid-base reaction where the amine is protonated with hydrochloric acid to form the final hydrochloride salt.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the complete spectroscopic characterization of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

This workflow demonstrates the parallel sample preparation and data acquisition steps for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) analyses, all culminating in the final data interpretation and structural confirmation of the target compound.

Technical Guide: Solubility of 4-Aminobenzene-1,3-diol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Aminobenzene-1,3-diol hydrochloride in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also offers a detailed, generalized experimental protocol for determining solubility, based on established methodologies.

Introduction to this compound

This compound, also known as 4-aminoresorcinol hydrochloride, is an aromatic amine hydrochloride.[1] Its chemical structure, featuring a benzene ring with amino and hydroxyl substituents, suggests a degree of polarity that influences its solubility in various solvents. The hydrochloride salt form generally increases aqueous solubility compared to the free base. Understanding its solubility in organic solvents is crucial for applications in chemical synthesis, formulation development, and various research applications.

Quantitative Solubility Data

However, qualitative information for a structurally similar compound, 4-aminophenol hydrochloride, indicates it is soluble in alcohol and very soluble in water.[2] The free base, 4-aminophenol, is reported to be very soluble in dimethylsulfoxide (DMSO), soluble in acetonitrile, ethyl acetate, and acetone, and slightly soluble in ethanol.[3][4] This information may serve as a useful, albeit approximate, reference for estimating the potential solubility of this compound.

The following table summarizes the available qualitative data for the related compound, 4-aminophenol, and its hydrochloride salt.

| Solvent | 4-Aminophenol | 4-Aminophenol Hydrochloride |

| Water | 1.5 g/100 mL | Very Soluble |

| Ethanol | Slightly Soluble | Soluble |

| Dimethylsulfoxide (DMSO) | Very Soluble | No Data Available |

| Acetonitrile | Soluble | No Data Available |

| Ethyl Acetate | Soluble | No Data Available |

| Acetone | Soluble | No Data Available |

| Toluene | Slightly Soluble | No Data Available |

| Diethyl Ether | Slightly Soluble | No Data Available |

| Benzene | Negligible Solubility | No Data Available |

| Chloroform | Negligible Solubility | No Data Available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted shake-flask method.[5][6][7]

3.1. Materials

-

This compound (of known purity)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF) of analytical grade

-

Scintillation vials or flasks with airtight screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the containers tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is recommended to take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

3.3. Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

At present, there is no specific information in the scientific literature detailing the involvement of this compound in defined signaling pathways.

The logical relationship for its solubility can be visualized as a process flow, as depicted in the experimental workflow diagram above. This diagram outlines the sequential steps necessary to obtain a quantitative measure of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a framework for researchers to determine this crucial parameter. By following the detailed experimental protocol based on the reliable shake-flask method, scientists and drug development professionals can generate the necessary data to advance their research and development activities. The qualitative solubility information for the structurally similar compound, 4-aminophenol hydrochloride, offers a preliminary indication of its likely behavior in different solvents.

References

- 1. This compound | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Aminobenzene-1,3-diol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminobenzene-1,3-diol hydrochloride (also known as 4-Aminoresorcinol hydrochloride), a versatile chemical intermediate with applications in dye synthesis and biochemical research. This document details its physicochemical properties, a robust synthesis protocol, spectral characteristics, and its role as an enzyme inhibitor.

Physicochemical and Structural Data

This compound is a water-soluble, white to off-white crystalline solid.[1] Its hydrochloride form enhances stability and solubility in aqueous solutions, facilitating its use in various chemical and biological applications.[1]

| Property | Value | Source |

| IUPAC Name | 4-aminobenzene-1,3-diol;hydrochloride | [2] |

| Synonyms | 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride | [2] |

| CAS Number | 34781-86-7 | [2] |

| Molecular Formula | C₆H₈ClNO₂ | [2] |

| Molecular Weight | 161.59 g/mol | [3] |

| Melting Point | ~220 °C (with decomposition) | [1][4][5] |

| Appearance | White to off-white / Very dark purple crystalline powder | [1][4] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [1][4] |

Synthesis Protocol

A high-purity synthesis of 4-Aminobenzene-1,3-diol can be achieved through a multi-step process involving nitration of a protected 1,3-benzenediol (resorcinol), followed by hydrolysis and catalytic reduction. The following protocol is adapted from a patented method designed to yield a high-purity final product suitable for further chemical synthesis.[6]

Experimental Protocol: High-Purity Synthesis

Step 1: Nitration of 1,3-bis(ethylcarbonato)benzene

-

In a suitable reaction vessel, charge 1,3-bis(ethylcarbonato)benzene.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

While stirring and maintaining the temperature at 5°C or below, add the nitrating agent dropwise to the vessel.

-

After the addition is complete, allow the reaction mixture to warm to 25°C and stir overnight. This procedure primarily yields the 4-nitro isomer over the 2-nitro isomer.[6]

Step 2: Hydrolysis to 4-Nitro-1,3-benzenediol

-

Cool the reaction mixture from Step 1 to 15°C.

-

Add a 50% aqueous solution of sodium hydroxide (NaOH) while stirring.

-

Increase the temperature to 56°C and maintain for 3 hours to ensure complete hydrolysis.

-

Cool the mixture to 0°C and add concentrated hydrochloric acid (HCl) dropwise to precipitate the product.

-

Filter the resulting yellow precipitate and wash thoroughly with deionized water to yield 4-nitro-1,3-benzenediol.[6]

Step 3: Reduction to 4-Amino-1,3-benzenediol Hydrochloride

-

The 4-nitro-1,3-benzenediol intermediate is subjected to catalytic hydrogenation. A common method involves using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.

-

After reduction, the resulting 4-amino-1,3-benzenediol is treated with concentrated HCl.

-

To purify, the crude product is dissolved in 3.5M HCl with heating. The addition of stannous chloride dihydrate and activated carbon can be used to remove impurities.[6]

-

The hot mixture is filtered to remove the carbon and catalyst.

-

The clear filtrate is cooled to 0°C to precipitate the final product as a white solid.

-

The precipitate is filtered, washed, and dried in a vacuum oven to yield high-purity this compound.[6]

Spectroscopic Data

While raw spectral data is best obtained from dedicated databases, the expected characteristics based on the molecule's structure are summarized below.[2][7]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the three aromatic protons on the benzene ring, which will show splitting patterns based on their coupling. Additional exchangeable peaks for the two hydroxyl (-OH) protons and the ammonium (-NH₃⁺) protons would be expected. |

| ¹³C NMR | Six distinct signals for the carbon atoms of the benzene ring. The carbons bonded to the oxygen and nitrogen atoms would be shifted downfield. |

| FT-IR | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching from the ammonium group (broad, ~2800-3200 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and C-O and C-N stretching (~1000-1300 cm⁻¹). |

| UV-Vis | UV absorbance maxima are expected, corresponding to the π → π* transitions of the substituted benzene ring. |

Biological Activity & Experimental Protocols

This compound is a known inhibitor of meta-cleavage dioxygenase enzymes and has been utilized as a reactant in the synthesis of compounds with potential antiviral activity.[5][8]

Inhibition of Meta-Cleavage Dioxygenase

The compound acts as an inhibitor of meta-cleavage dioxygenase, an enzyme crucial in the microbial degradation pathway of aromatic compounds.[3][5] These enzymes, such as catechol 2,3-dioxygenase, cleave the aromatic ring adjacent to one of the hydroxyl groups.[9]

Experimental Protocol: Dioxygenase Inhibition Assay

This protocol outlines a general spectrophotometric assay to measure the activity of a meta-cleavage dioxygenase and determine the inhibitory effect of compounds like this compound.

-

Preparation of Cell-Free Extract:

-

Harvest bacterial cells grown in a suitable medium (e.g., containing an aromatic substrate to induce enzyme expression) by centrifugation.

-

Wash the cell pellet with a cold buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

Resuspend the cells in the same buffer and lyse them using sonication or a French press.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract containing the enzyme.[9]

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture in a quartz cuvette containing buffer and the enzyme's substrate (e.g., a 1 mM solution of catechol).

-

Initiate the reaction by adding a small volume of the cell-free extract.

-

Monitor the formation of the meta-cleavage product by measuring the increase in absorbance at its specific wavelength (e.g., ~375 nm for the product of catechol cleavage) using a spectrophotometer.[9]

-

-

Inhibition Study:

-

Perform the enzyme activity assay as described above, but pre-incubate the cell-free extract with varying concentrations of this compound for a set period before adding the substrate.

-

Measure the enzyme activity at each inhibitor concentration.

-

Calculate the percentage of inhibition relative to a control reaction with no inhibitor. This data can be used to determine kinetic parameters such as the IC₅₀ value.

-

Precursor for Antiviral Compounds

4-Aminoresorcinol Hydrochloride serves as a reactant in the preparation of diethers that have shown antiviral activity against human Rhinoviruses (HRV).[8] This highlights its utility as a building block in medicinal chemistry and drug development.

Safety and Handling

This compound is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) before handling.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[1]

This guide is intended for informational purposes for qualified research professionals and is not a substitute for rigorous, experimentally validated protocols and safety procedures.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-AMINORESORCINOL HYDROCHLORIDE price,buy 4-AMINORESORCINOL HYDROCHLORIDE - chemicalbook [chemicalbook.com]

- 5. 4-AMINORESORCINOL HYDROCHLORIDE | 34781-86-7 [chemicalbook.com]

- 6. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 4-Aminoresorcinol Hydrochloride | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Purity Analysis of 4-Aminobenzene-1,3-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Aminobenzene-1,3-diol hydrochloride. The document outlines key analytical techniques, presents detailed experimental protocols, and summarizes quantitative data to support robust quality assessment in research and development settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 161.59 g/mol | --INVALID-LINK--[1] |

| CAS Number | 34781-86-7 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Off-white to light brown crystalline powder | General Supplier Information |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General Chemical Knowledge |

Purity Specifications from Commercial Suppliers

The purity of commercially available this compound can vary. The following table summarizes the purity specifications from a selection of chemical suppliers.

| Supplier | Purity Specification |

| AChemBlock | 95%[1] |

| Apollo Scientific | 96%[2] |

| Moldb | 98%[3] |

Core Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and organic impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities and residual solvents.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amine hydrochlorides and should be validated for suitability with this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the assay (potency) and quantifying related organic impurities. A reversed-phase method with UV detection is generally suitable.

4.1.1. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (Diode Array Detector recommended for peak purity analysis) |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Water:Acetonitrile (95:5) |

4.1.2. Sample Preparation

-

Standard Solution (for Assay): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of about 0.1 mg/mL.

-

Sample Solution (for Assay): Prepare in the same manner as the Standard Solution using the sample to be tested.

-

Sample Solution (for Related Substances): Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of about 1.0 mg/mL.

4.1.3. Data Analysis

-

Assay (%): Calculate the percentage of this compound using the peak areas from the chromatograms of the Standard and Sample solutions by external standard method.

-

Related Substances (%): Determine the percentage of each impurity by area normalization of the chromatogram obtained from the more concentrated sample solution.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

4.2.1. Experimental Parameters

| Parameter | Recommended Conditions |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ or D₂O |

| Internal Standard | Maleic acid or Dimethyl sulfone (accurately weighed) |

| Pulse Program | A single pulse experiment with a calibrated 90° pulse |

| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton (analyte or standard) |

| Number of Scans | 16 or higher for good signal-to-noise ratio |

4.2.2. Sample Preparation

-

Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

-

Transfer the solution to an NMR tube.

4.2.3. Data Analysis

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard (IS)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the analysis of residual solvents and other volatile impurities. A headspace sampling technique is often preferred to avoid contamination of the GC system with the non-volatile analyte.

4.3.1. GC-MS Conditions

| Parameter | Recommended Conditions |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Injector Temperature | 200 °C |

| Oven Program | 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min) |

| Transfer Line Temp | 250 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 35-350 amu |

4.3.2. Headspace Parameters

| Parameter | Recommended Conditions |

| Vial Equilibration Temp | 80 °C |

| Vial Equilibration Time | 20 min |

| Loop Temperature | 90 °C |

| Transfer Line Temp | 100 °C |

4.3.3. Sample Preparation

-

Accurately weigh approximately 100 mg of this compound into a headspace vial.

-

Add 1 mL of a suitable solvent (e.g., DMSO or N,N-Dimethylformamide).

-

Seal the vial and place it in the headspace autosampler.

Potential Impurities

The purity profile of this compound can be influenced by the synthetic route and storage conditions. Potential impurities may include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Intermediates: Incompletely reacted intermediates.

-

By-products: Resulting from side reactions during synthesis.

-

Degradation products: Formed due to exposure to light, heat, or oxygen.

-

Residual solvents: Solvents used during synthesis and purification.

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. The methods outlined in this guide provide a robust framework for the quality control and characterization of this compound. Method validation according to ICH guidelines is essential before implementation for routine analysis in a regulated environment. This comprehensive approach ensures the reliability and accuracy of the purity data, which is critical for its application in research and drug development.

References

Methodological & Application

Application Notes and Protocols: 4-Aminobenzene-1,3-diol hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzene-1,3-diol hydrochloride, also known as 4-aminoresorcinol hydrochloride or 2,4-dihydroxyaniline hydrochloride, is a versatile aromatic compound utilized as a key building block in various organic syntheses. Its bifunctional nature, possessing both amino and hydroxyl groups, allows for its participation in a range of chemical transformations, making it a valuable precursor in the synthesis of dyes, pharmaceuticals, and fluorescent probes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, specifically benzoxazoles and coumarins.

Physicochemical Data

| Property | Value |

| CAS Number | 34781-86-7[1] |

| Molecular Formula | C₆H₈ClNO₂[1] |

| Molecular Weight | 161.59 g/mol [1] |

| Appearance | Off-white to light brown crystalline powder |

| Synonyms | 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride[1] |

Applications in Organic Synthesis

This compound serves as a crucial starting material for the synthesis of various heterocyclic scaffolds due to the reactive amino and hydroxyl functionalities. These groups can undergo condensation reactions with a variety of reagents to form fused ring systems.

Synthesis of Benzoxazoles

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with carboxylic acids or their derivatives provides a direct route to functionalized benzoxazoles. The general reaction involves the condensation of the amino group and one of the hydroxyl groups with the carbonyl group of the carboxylic acid, followed by cyclization.

Experimental Protocol: Synthesis of 5-Amino-2-aryl-benzoxazoles

This protocol is adapted from general methods for benzoxazole synthesis from substituted aminophenols.[2][3][4]

Reaction Scheme:

General workflow for benzoxazole synthesis.

Materials:

-

This compound

-

Substituted aromatic carboxylic acid (e.g., p-aminobenzoic acid)

-

Polyphosphoric acid (PPA)

-

Inert gas (e.g., Nitrogen or Argon)

-

Aqueous sodium hydroxide solution

-

Deionized water

Procedure:

-

Under an inert atmosphere, combine this compound (1.0 eq) and the desired aromatic carboxylic acid (1.0-1.2 eq) in a reaction vessel.

-

Add polyphosphoric acid (PPA) as both the solvent and catalyst. The weight of PPA should be approximately 10-20 times the weight of the limiting reactant.

-

Heat the reaction mixture with stirring to a temperature between 140-210°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice or into cold water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until a precipitate is formed.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data (Representative):

| Aromatic Carboxylic Acid | Molar Ratio (Diol:Acid) | Temperature (°C) | Time (h) | Yield (%) |

| p-Aminobenzoic Acid | 1 : 1.1 | 180 | 3 | ~75 |

| Terephthalic Acid | 2.1 : 1 | 160 | 4 | ~80 |

Note: Yields are based on similar reported syntheses and may vary depending on the specific substrate and reaction conditions.[5]

Synthesis of Coumarins via Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[6][7] this compound, with its activated phenolic ring, is an excellent substrate for this reaction, leading to the formation of 7-aminocoumarin derivatives. These compounds are of significant interest due to their fluorescent properties and potential biological activities.

Experimental Protocol: Synthesis of 7-Amino-4-methylcoumarin

This protocol is based on the well-established Pechmann condensation of aminophenols.[8][9]

Reaction Scheme:

Pechmann condensation for coumarin synthesis.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Acid catalyst (e.g., concentrated sulfuric acid, nano-crystalline sulfated-zirconia)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, mix this compound (1.0 eq) and ethyl acetoacetate (1.1-2.0 eq).

-

Carefully add the acid catalyst to the mixture with cooling (if using a strong protic acid like H₂SO₄) or at room temperature for solid acid catalysts.

-

Heat the reaction mixture to the specified temperature (see table below) with stirring.

-

Monitor the reaction by TLC. The reaction time can vary from a few minutes to several hours depending on the catalyst and temperature.

-

Upon completion, cool the reaction mixture and pour it into a beaker containing ice-cold water.

-

A precipitate of the crude coumarin will form. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the pure 7-amino-4-methylcoumarin.

Quantitative Data Comparison for 7-Amino-4-methylcoumarin Synthesis:

| Catalyst | Molar Ratio (Diol:Ester) | Temperature (°C) | Time | Yield (%) |

| Sulfated Zirconia (SZ-2) | 1 : 2 | 110 | 2 min | ~100 |

| Montmorillonite K-10 (Microwave) | 1 : 1.5 | 150 | 30 min | 66 |

| Concentrated H₂SO₄ | 1 : 1.2 | 25-50 | 12-24 h | Variable |

Data is based on reactions with m-aminophenol, which is structurally similar and expected to have comparable reactivity.[8]

Logical Workflow for Synthesis Selection

References

- 1. This compound | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Benzoxazole synthesis [organic-chemistry.org]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 9. SU1325050A1 - Method of producing 7-amino-4-methylcoumarin - Google Patents [patents.google.com]

Application Notes and Protocols: 4-Aminobenzene-1,3-diol Hydrochloride as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction